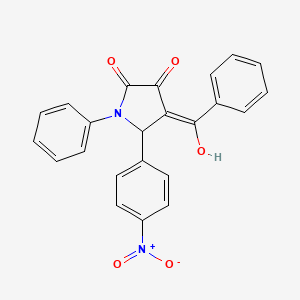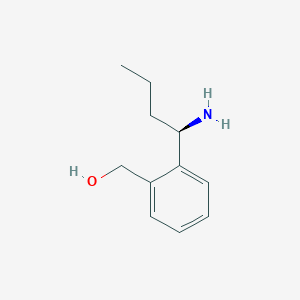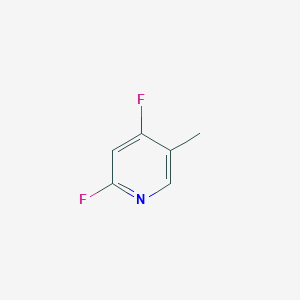
4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of pyrrolones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with a suitable amine to form an intermediate, followed by cyclization and nitration reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated systems, and advanced purification techniques can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions at different positions of the molecule.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce corresponding oxides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound or its derivatives may be explored for drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolone derivatives with different substituents. Examples are:
- 4-Benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- 4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one lies in its specific substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H16N2O5 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-nitrophenyl)-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16N2O5/c26-21(16-7-3-1-4-8-16)19-20(15-11-13-18(14-12-15)25(29)30)24(23(28)22(19)27)17-9-5-2-6-10-17/h1-14,20,26H/b21-19+ |
Clé InChI |
DZXYUBRZKZNJAO-XUTLUUPISA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])/O |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)
![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)





![(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038315.png)
